Superior Enantioselectivity for N-4-Nitrobenzenesulfonylimine Arylation: Ph-bnd* vs. Ph-bod*
In the rhodium-catalyzed asymmetric phenylation of N-(4-nitrobenzenesulfonyl)imine derived from 4-chlorobenzaldehyde, (R,R)-Ph-bnd* (2,6-diphenylbicyclo[3.3.1]nona-2,6-diene) achieved 98–99% enantiomeric excess (ee), whereas the structurally related (R,R)-Ph-bod* ligand (2,5-diphenylbicyclo[2.2.2]octa-2,5-diene) yielded only 89% ee under comparable conditions [1]. This represents a relative improvement of 10–11 percentage points in enantioselectivity, which is critical for pharmaceutical intermediate synthesis where high optical purity is mandated [1].
| Evidence Dimension | Enantioselectivity (% ee) in asymmetric phenylation of N-4-nitrobenzenesulfonylimine |
|---|---|
| Target Compound Data | 98–99% ee |
| Comparator Or Baseline | (R,R)-Ph-bod* (2,5-diphenylbicyclo[2.2.2]octa-2,5-diene): 89% ee |
| Quantified Difference | +9–10 percentage points higher enantioselectivity |
| Conditions | Rh-catalyzed addition of phenylboroxine to N-(4-nitrobenzenesulfonyl)imine of 4-chlorobenzaldehyde; 3.0 mol % [RhCl(C2H4)2]2, 1.1 equiv Ph-bnd* to Rh, KOH (20 mol %), dioxane/H2O (10:1), 60 °C, 6 h [1] |
Why This Matters
For procurement of chiral ligands in asymmetric synthesis of diarylmethylamines, Ph-bnd* provides a 10+ percentage point enantioselectivity advantage over Ph-bod* for challenging N-4-nitrobenzenesulfonylimine substrates, directly impacting product optical purity and downstream purification costs.
- [1] Otomaru, Y.; Tokunaga, N.; Shintani, R.; Hayashi, T. C2-Symmetric Bicyclo[3.3.1]nonadiene as a Chiral Ligand for Rhodium-Catalyzed Asymmetric Arylation of N-(4-Nitrobenzenesulfonyl)arylimines. Org. Lett. 2005, 7, 307-310. DOI: 10.1021/ol0476063. View Source
